3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine
Overview
Description
3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a piperidine ring. The presence of these functional groups makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and metabolic stability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The pyrazole ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, while the pyrazole and piperidine rings contribute to its overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the pyrazole and piperidine rings.
Trifluoromethylpyrazole: Contains the trifluoromethyl group and pyrazole ring but lacks the piperidine and pyridine rings.
Trifluoromethylpiperidine: Features the trifluoromethyl group and piperidine ring but lacks the pyrazole and pyridine rings.
Uniqueness
3-nitro-2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidin-1-yl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-nitro-2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5O2/c21-20(22,23)15-4-1-3-14(11-15)17-12-16(25-26-17)13-6-9-27(10-7-13)19-18(28(29)30)5-2-8-24-19/h1-5,8,11-13H,6-7,9-10H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQISVVLMAVEAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=CC=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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